molecular formula C26H19N3O2 B2430444 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide CAS No. 397289-70-2

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide

Cat. No. B2430444
CAS RN: 397289-70-2
M. Wt: 405.457
InChI Key: DRFDXUYGKDAUEK-UHFFFAOYSA-N
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Description

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide” is a compound that contains a benzimidazole moiety . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained . The reaction probably proceeds via the mechanism illustrated in Scheme 2 .


Molecular Structure Analysis

The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction and further examined by Hirshfeld surface analysis .


Chemical Reactions Analysis

The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, gives 2-aryl benzimidazoles in high yield . Heating the phenyl diamine with 4-aminobenzoic acid in PPA at 140 °C for 4 h afforded 4-(1H-benzimidazol-2-yl)aniline in good yield .

Scientific Research Applications

Anticancer Activity

This compound has shown potential in the treatment of cancer. For instance, it has been used in the development of aromatase inhibitors for the treatment of cancer . Aromatase is a catalytic enzyme involved in the biosynthesis of estrogen from androgen, and its inhibition is one strategy to prevent estrogen synthesis .

Antimicrobial Activity

Imidazole, a component of this compound, has been found to have antimicrobial properties . Derivatives of imidazole show different biological activities such as antibacterial and antifungal activities .

Anti-inflammatory Activity

Imidazole derivatives also exhibit anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of conditions involving inflammation .

Antioxidant Activity

The compound has been investigated for its antioxidant potential . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

DNA Binding Potentials

The compound has been studied for its DNA binding potentials . This suggests that it could potentially be used in genetic research and therapy .

Elastase Inhibition

Elastase is an enzyme that breaks down elastin, a protein that gives elasticity to tissues. The compound has been investigated for its elastase inhibition potential , suggesting a possible role in the treatment of conditions involving tissue damage or aging .

Antiviral Activity

Imidazole derivatives have been reported to have antiviral properties . This suggests that the compound could potentially be used in the treatment of viral infections .

Antidiabetic Activity

Imidazole derivatives have also been found to exhibit antidiabetic activity . This suggests a potential role for the compound in the treatment of diabetes .

Future Directions

The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future . The interest in the present study pertains to the development of a new compound based upon a benzimidazole thiourea moiety that has unique properties related to elastase inhibition, free radical scavenging activity and its DNA binding ability .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2/c30-26(19-12-16-22(17-13-19)31-21-6-2-1-3-7-21)27-20-14-10-18(11-15-20)25-28-23-8-4-5-9-24(23)29-25/h1-17H,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFDXUYGKDAUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide

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